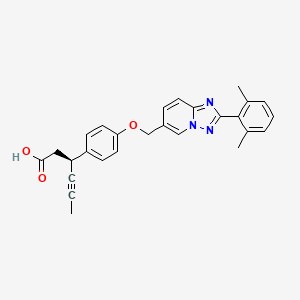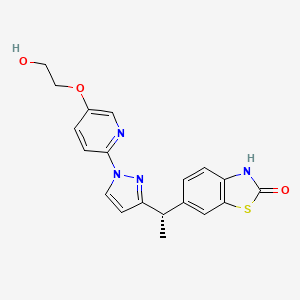![molecular formula C20H17F2N3O3 B608796 (3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B608796.png)
(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M8891 is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP-2). This compound is known for its ability to penetrate the blood-brain barrier and its oral bioavailability. M8891 has demonstrated significant antiangiogenic and antitumoral activities, making it a promising candidate for cancer treatment .
Wissenschaftliche Forschungsanwendungen
M8891 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: M8891 has shown significant potential in inhibiting tumor growth and angiogenesis, making it a valuable tool in cancer research.
Drug Development: Due to its selective inhibition of methionine aminopeptidase 2, M8891 is being explored as a therapeutic agent for various cancers.
Biological Studies: The compound is used to study the role of methionine aminopeptidase 2 in protein maturation and cellular processes.
Pharmacokinetic Studies: M8891 is utilized in preclinical and clinical studies to understand its pharmacokinetics and pharmacodynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of M8891 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of M8891 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
M8891 primarily undergoes inhibition reactions with methionine aminopeptidase 2. It does not inhibit methionine aminopeptidase 1, which highlights its selectivity .
Common Reagents and Conditions
The inhibition of methionine aminopeptidase 2 by M8891 is achieved under physiological conditions, making it suitable for in vivo applications. The compound’s activity is measured using specific assays to determine its inhibitory concentration (IC50) and binding affinity (Ki) .
Major Products Formed
The primary product of the reaction between M8891 and methionine aminopeptidase 2 is the inhibited enzyme complex. This interaction leads to the accumulation of methionylated elongation factor 1-alpha, a substrate of methionine aminopeptidase 2 .
Wirkmechanismus
M8891 exerts its effects by selectively inhibiting methionine aminopeptidase 2, an enzyme involved in the removal of the N-terminal methionine from nascent proteins. This inhibition disrupts protein maturation and affects various cellular processes, including tumor growth and angiogenesis. The compound’s ability to penetrate the blood-brain barrier further enhances its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
M8891 is unique in its selectivity for methionine aminopeptidase 2 and its ability to penetrate the blood-brain barrier. Similar compounds include:
TNP-470: A fumagillin derivative with antitumor activity but limited by its side effects and rapid clearance.
M8891 stands out due to its reversible inhibition, oral bioavailability, and favorable pharmacokinetic profile, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C20H17F2N3O3 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)/t20-/m0/s1 |
InChI-Schlüssel |
WVGGJQVCOTYFPV-FQEVSTJZSA-N |
Isomerische SMILES |
C1CN(C(=O)[C@]1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |
SMILES |
C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |
Kanonische SMILES |
C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
M8891; M-8891; M 8891; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




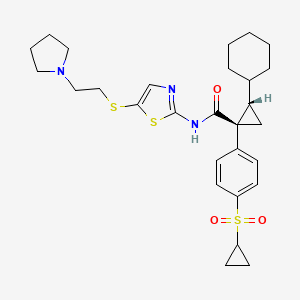
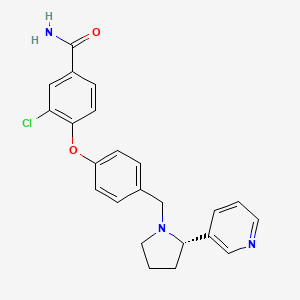
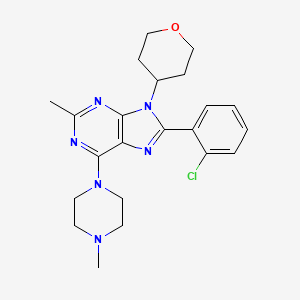

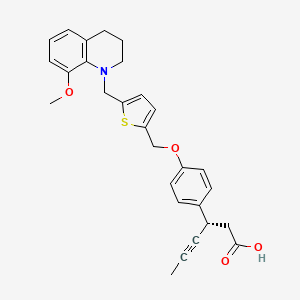

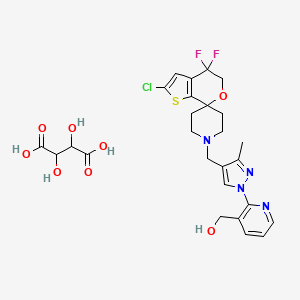
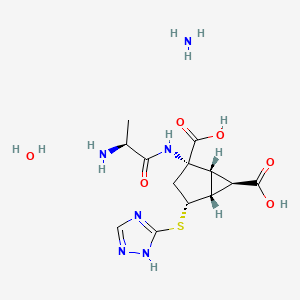
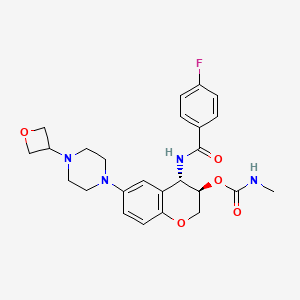
![2-Methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][1,4]diazepin-4-one](/img/structure/B608733.png)
